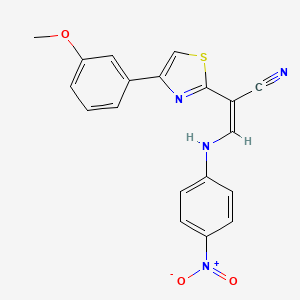

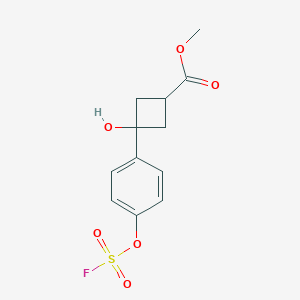

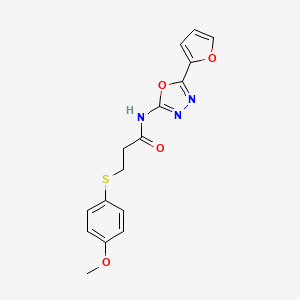

![molecular formula C16H14N2O4S2 B2929434 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896335-94-7](/img/structure/B2929434.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a new benzothiazole azo dye, also known as “BAN”, was synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . Another compound, (E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol, was synthesized from the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .Applications De Recherche Scientifique

Therapeutic Potential of Benzothiazoles

Benzothiazole Derivatives in Medicine : Benzothiazoles, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, making them of significant interest in medicinal chemistry. Various derivatives of benzothiazoles have been explored for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Notably, 2-arylbenzothiazoles have been identified as potential antitumor agents, indicating the versatility and therapeutic potential of the benzothiazole scaffold in drug discovery and development (Kamal et al., 2015).

Advances in Benzothiazole-Based Chemotherapeutics : Recent research has focused on structural modifications of benzothiazole and its conjugates to develop novel antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have made them attractive candidates for the design and development of new chemotherapeutic agents. These efforts highlight the ongoing interest in benzothiazole derivatives as potential cancer treatments, with studies exploring their mechanism of action, pharmacokinetics, and clinical applications (Ahmed et al., 2012).

Applications in Environmental Science

Enzymatic Remediation of Organic Pollutants : Enzymes, in conjunction with redox mediators, have been investigated for the degradation of recalcitrant organic compounds in wastewater. This approach utilizes the catalytic potential of enzymes like laccases and peroxidases, enhanced by redox mediators, to efficiently degrade pollutants that are otherwise difficult to treat. Such studies underscore the potential of using enzymatic systems for environmental remediation, offering a sustainable alternative to conventional treatment methods (Husain & Husain, 2007).

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-22-11-5-8-13-14(9-11)23-16(17-13)18-15(19)10-3-6-12(7-4-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFPVZKXADXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

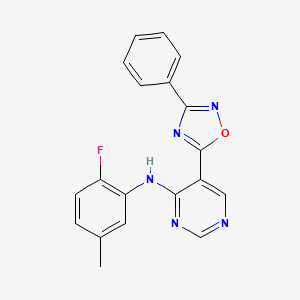

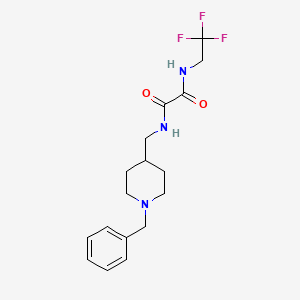

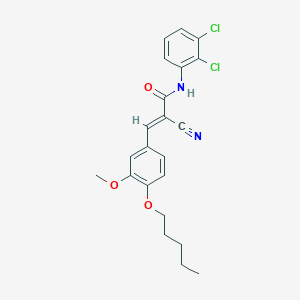

![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2929359.png)

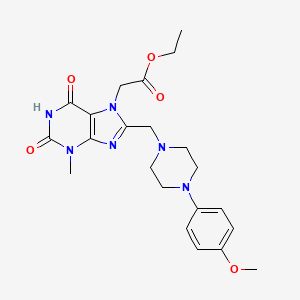

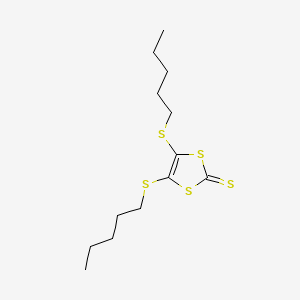

![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)

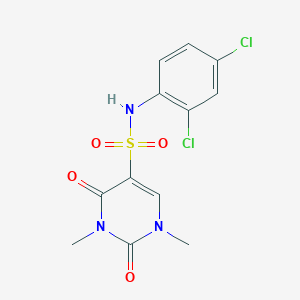

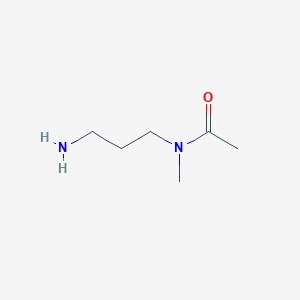

![Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2929367.png)